Cyclohexylmethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Overview
Description
Cyclohexylmethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound that belongs to the class of cycloalkanes. This compound is characterized by a cyclohexylmethyl group attached to a tetrahydropyridine ring, which is further substituted with a 2-chlorophenyl group, a methyl group, and a carboxylate ester. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylmethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,2-diamine derivative, under basic conditions.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Esterification: The carboxylate ester is formed through an esterification reaction involving the carboxylic acid derivative and an alcohol, such as cyclohexylmethanol, in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylmethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
Cyclohexylmethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclohexylmethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethyl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Cyclohexylmethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of Cyclohexylmethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
cyclohexylmethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3/c1-13-19(20(24)25-12-14-7-3-2-4-8-14)16(11-18(23)22-13)15-9-5-6-10-17(15)21/h5-6,9-10,14,16H,2-4,7-8,11-12H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMGFAFBDYAVRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C(=O)OCC3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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